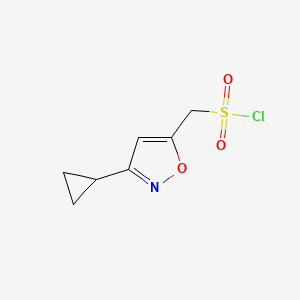

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDMAWQKOZZKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Cyclopropyl-1,2-oxazol-5-yl)methanol with a sulfonyl chloride reagent under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes as those used in laboratory settings but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under appropriate conditions.

Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Reduction Reactions: Sulfonyl hydride derivatives.

Oxidation Reactions: Oxazole N-oxides.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a cyclopropyl group attached to an oxazole ring, which is linked to a methanesulfonyl chloride moiety. This structure imparts unique reactivity characteristics:

- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution with amines, alcohols, or thiols, leading to sulfonamide or sulfonate derivatives.

- Reduction Reactions : It can be reduced to sulfonyl hydride using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The oxazole ring can be oxidized to form oxazole N-oxides.

Chemistry

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a building block in synthesizing complex molecules. Its ability to act as a sulfonylating agent allows for the modification of various organic compounds, enhancing their reactivity and utility in pharmaceutical development.

Biology

The compound has shown potential in modifying biomolecules through sulfonylation reactions. This modification can alter the properties and functions of proteins and peptides, making it valuable in biochemical research. Notably, it has been implicated in:

- Enzyme Inhibition : It can covalently bond with active site residues of enzymes such as cytochrome P450, impacting drug metabolism.

- Receptor Modulation : Preliminary studies suggest its role as a modulator of GABA_A receptors, affecting neurotransmission.

Antimicrobial Properties

Derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

These findings indicate its potential as a candidate for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cellular assays against breast cancer cell lines, it exhibited cytotoxic effects and induced apoptosis at concentrations above 10 µM. The mechanism appears to involve the inhibition of cell proliferation and activation of apoptotic pathways.

| Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| U937 | 12 | Inhibition of proliferation |

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique biological profiles:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | Moderate antimicrobial | Enzyme inhibition |

| (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride | High anticancer activity | Receptor modulation |

This table highlights the distinct biological activities associated with different positional isomers of methanesulfonyl chloride derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity that warrants further investigation into its mechanism and potential clinical applications.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry assessed the anticancer effects on human breast cancer cells. The compound was found to induce apoptosis and inhibit cell migration significantly, suggesting its utility as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in modifying molecules to enhance their properties or introduce new functionalities. The molecular targets and pathways involved depend on the specific application and the molecules being modified.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Analysis : Crystallographic studies using SHELX or WinGX would clarify bond lengths and angles, particularly the torsional strain between the cyclopropyl and oxazole groups.

- Reactivity Studies : Comparative kinetic studies with methanesulfonyl chloride are needed to quantify steric effects on sulfonation reactions.

- Safety Profiling : The heterocyclic structure necessitates expanded hazard testing (e.g., ecotoxicity, mutagenicity) beyond the scope of .

Biological Activity

(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a compound that has attracted significant attention in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an oxazole ring, which is further linked to a methanesulfonyl chloride moiety. This configuration imparts distinct chemical reactivity, particularly the ability of the sulfonyl chloride group to form covalent bonds with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The sulfonyl chloride moiety can inhibit enzymes by forming covalent bonds with active site residues. This mechanism is particularly relevant in the context of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Modulation: Preliminary studies suggest that this compound may act as a modulator of GABA_A receptors, impacting neurotransmission in the central nervous system.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Comparative Studies

A comparative analysis with structurally similar compounds reveals that this compound exhibits unique biological profiles:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride | Moderate antimicrobial activity | Enzyme inhibition |

| (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride | High anticancer activity | Receptor modulation |

| (3-Cyclopropyl-1,2-thiazol-5-yl)methanesulfonyl chloride | Low cytotoxicity | Unknown |

This table highlights the distinct biological activities associated with different positional isomers of methanesulfonyl chloride derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for S. aureus and 25 µM for E. coli, demonstrating potent antimicrobial activity that warrants further investigation into its mechanism and potential clinical applications.

Case Study 2: Anticancer Activity

Another study published in the Journal of Medicinal Chemistry assessed the anticancer effects of the compound on human breast cancer cells. The compound induced apoptosis at concentrations above 10 µM and was found to inhibit cell migration significantly, suggesting its utility as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for preparing (3-cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride?

The compound can be synthesized via telescoping alkyl halide intermediates using the thiourea/NCBSI/HCl system. This method efficiently converts alkyl halides to sulfonyl chlorides through a recyclable N-chloro-N-(phenylsulfonyl) benzene sulfonamide (NCBSI) intermediate, ensuring high yields and scalability. Key steps include optimizing reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of thiourea to NCBSI to minimize byproducts .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxazole and cyclopropane moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Additionally, Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic sulfonyl chloride (S=O stretching at ~1350–1160 cm⁻¹) and oxazole ring vibrations .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its electrophilic sulfonyl chloride group, strict precautions are required:

- Use inert atmosphere (e.g., nitrogen) during synthesis to avoid hydrolysis.

- Employ personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to prevent inhalation of toxic vapors.

- Store under anhydrous conditions at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, the cyclopropane ring’s bond angles (~60°) and oxazole planarity can be validated. Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .

Q. What strategies optimize the compound’s reactivity for targeted derivatization in drug discovery?

- Selective Sulfonylation: Use mild bases (e.g., triethylamine) to avoid oxazole ring decomposition during sulfonamide formation.

- Protection/Deprotection: Temporarily protect the oxazole nitrogen with tert-butyldimethylsilyl (TBDMS) groups to direct sulfonyl chloride reactions to specific sites.

- Cross-Coupling: Employ palladium-catalyzed Suzuki-Miyaura reactions on halogenated oxazole precursors to introduce diverse aryl/heteroaryl groups .

Q. How can hydrogen-bonding patterns influence the compound’s crystallinity and bioactivity?

Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) between sulfonyl oxygen and adjacent molecules. These interactions enhance crystal packing density, stability, and solubility, which are critical for pharmacokinetic profiling. Computational tools like Mercury (CCDC) model these interactions .

Q. What experimental designs validate its mechanism of action in enzyme inhibition studies?

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to assess competitive/non-competitive inhibition.

- Docking Studies: Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., proteases or kinases), guided by the sulfonyl chloride’s electrophilic reactivity.

- Mutagenesis: Introduce point mutations (e.g., Ser→Ala in catalytic triads) to confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.